molecular formula C15H19F3N2O2 B6283937 benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate CAS No. 1260894-09-4

benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate

Cat. No.: B6283937
CAS No.: 1260894-09-4
M. Wt: 316.3
InChI Key:
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Description

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is a synthetic organic compound that features a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)piperidine, which is then reacted with benzyl chloroformate to form the desired carbamate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • N-(4-Trifluoromethylbenzyl)quinine bromide

Uniqueness

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is unique due to its specific combination of a benzyl carbamate group with a trifluoromethyl-substituted piperidine ring. This structure imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, compared to other similar compounds.

Properties

CAS No.

1260894-09-4

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.3

Purity

95

Origin of Product

United States

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